molecular formula C24H23ClN2O4S B11251371 6-chloro-N-(3,5-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-chloro-N-(3,5-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11251371
M. Wt: 471.0 g/mol
InChI Key: BAMOZLUEZGWBKT-UHFFFAOYSA-N
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Description

6-chloro-N-(3,5-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3,5-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate phenol derivative with an amine and formaldehyde under acidic or basic conditions to form the benzoxazine ring.

    Chlorination: Introduction of the chlorine atom at the 6-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative, typically in the presence of a base like pyridine.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale chemical reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted benzoxazines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological targets and its potential as a lead compound for drug development.

Medicine

In medicine, the compound or its derivatives could be explored for therapeutic applications. Its structural features suggest potential as an inhibitor of specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with enhanced thermal and mechanical properties. Its benzoxazine ring structure is particularly valuable in the production of high-performance resins.

Mechanism of Action

The mechanism of action of 6-chloro-N-(3,5-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity and thereby exerting its effects. The sulfonyl and carboxamide groups could play crucial roles in binding to these targets, while the benzoxazine ring might facilitate membrane permeability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both sulfonyl and carboxamide groups, along with the benzoxazine ring, makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H23ClN2O4S

Molecular Weight

471.0 g/mol

IUPAC Name

6-chloro-N-(3,5-dimethylphenyl)-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C24H23ClN2O4S/c1-15-4-7-20(8-5-15)32(29,30)27-14-23(31-22-9-6-18(25)13-21(22)27)24(28)26-19-11-16(2)10-17(3)12-19/h4-13,23H,14H2,1-3H3,(H,26,28)

InChI Key

BAMOZLUEZGWBKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)Cl)C(=O)NC4=CC(=CC(=C4)C)C

Origin of Product

United States

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